molecular formula C9H9NO3 B092437 1-(2-Nitrophenyl)propan-1-one CAS No. 17408-15-0

1-(2-Nitrophenyl)propan-1-one

Cat. No. B092437
CAS RN: 17408-15-0
M. Wt: 179.17 g/mol
InChI Key: IRECTDZFQAWHEC-UHFFFAOYSA-N
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Description

(E)-Cinnamamide is an organic compound derived from cinnamic acid. It is characterized by the presence of an amide group attached to the trans-configuration of the cinnamic acid backbone. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and as a chemical repellent.

Scientific Research Applications

(E)-Cinnamamide has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of (E)-Cinnamamide.

Industrial Production Methods: In industrial settings, (E)-Cinnamamide is often produced using a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-Cinnamamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.

    Reduction: Reduction of (E)-Cinnamamide can yield cinnamylamine or other reduced products.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamylamine.

    Substitution: Various substituted cinnamamide derivatives.

Mechanism of Action

The mechanism of action of (E)-Cinnamamide varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

(E)-Cinnamamide can be compared with other cinnamamide derivatives and related compounds:

    Cinnamic Acid: The parent compound from which (E)-Cinnamamide is derived. It lacks the amide group but shares the cinnamic acid backbone.

    Cinnamylamine: A reduced derivative of (E)-Cinnamamide with an amine group instead of an amide group.

    Z-Cinnamamide: The cis-isomer of (E)-Cinnamamide, which has different physical and chemical properties due to the different spatial arrangement of atoms.

Uniqueness: (E)-Cinnamamide is unique due to its trans-configuration, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.

properties

IUPAC Name

1-(2-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRECTDZFQAWHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293615
Record name 1-(2-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17408-15-0
Record name NSC90987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90987
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-nitrophenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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